Benzoic acid, 3,4-dihydroxy-, dodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,4-dihydroxy-, dodecyl ester is an organic compound with the molecular formula C19H30O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with hydroxyl groups at the 3 and 4 positions, and a dodecyl ester group is attached to the carboxyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoic acid, 3,4-dihydroxy-, dodecyl ester can be synthesized through esterification reactions. One common method involves the reaction of 3,4-dihydroxybenzoic acid with dodecanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,4-dihydroxy-, dodecyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,4-dihydroxy-, dodecyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its antimicrobial and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of benzoic acid, 3,4-dihydroxy-, dodecyl ester involves its interaction with cellular components. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, the ester group can interact with lipid membranes, enhancing the compound’s antimicrobial properties. The molecular targets include enzymes involved in oxidative stress and microbial cell walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxybenzoic acid: Lacks the dodecyl ester group, making it less lipophilic.
Ethyl 3,4-dihydroxybenzoate: Contains an ethyl ester group instead of a dodecyl ester group, resulting in different solubility and reactivity properties.
Uniqueness
Benzoic acid, 3,4-dihydroxy-, dodecyl ester is unique due to its combination of hydroxyl and dodecyl ester groups, which confer both hydrophilic and lipophilic properties. This dual nature enhances its solubility in various solvents and its ability to interact with both aqueous and lipid environments, making it versatile for different applications .
Eigenschaften
80003-85-6 | |
Molekularformel |
C19H30O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
dodecyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(22)16-12-13-17(20)18(21)15-16/h12-13,15,20-21H,2-11,14H2,1H3 |
InChI-Schlüssel |
ARMHHBJSMKGRPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.